

Application Notes: Site-Specific Peptide PEGylation via Fmoc-DAP(N3) Click Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-DAP-N3*

Cat. No.: *B2755873*

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Introduction

The site-specific modification of peptides is a critical strategy in modern drug discovery and therapeutic development. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely employed technique to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. Benefits of PEGylation include increased hydrodynamic volume, improved solubility, extended circulating half-life, reduced immunogenicity, and protection from proteolytic degradation.^{[1][2][3]} This application note details a robust and highly efficient method for site-specific peptide PEGylation utilizing the non-canonical amino acid Fmoc-L-Dap(N3)-OH in conjunction with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[4][5]}

The incorporation of Fmoc-L-Dap(N3)-OH into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS) introduces a bioorthogonal azide handle. This azide group is stable to the conditions of SPPS, allowing for the precise placement of the modification site. Subsequent reaction with an alkyne-functionalized PEG molecule via CuAAC results in the formation of a stable triazole linkage, yielding a site-specifically PEGylated peptide. This method offers superior control over the location and stoichiometry of PEGylation compared to traditional methods that often result in heterogeneous mixtures.

Workflow for Peptide Synthesis and PEGylation



Peptide-N3

Alkyne-PEG

Cu(I) Catalyst
(from CuSO₄ + Na Ascorbate)

Peptide-Triazole-PEG

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